molecular formula C17H13ClF4N2O B250918 1-Benzoyl-4-(4-chloro-2,3,5,6-tetrafluorophenyl)piperazine

1-Benzoyl-4-(4-chloro-2,3,5,6-tetrafluorophenyl)piperazine

Cat. No. B250918
M. Wt: 372.7 g/mol
InChI Key: SICVUUTWSBVUEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzoyl-4-(4-chloro-2,3,5,6-tetrafluorophenyl)piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a piperazine derivative that is commonly used as a research tool in the study of various biological processes. The purpose of

Scientific Research Applications

1-Benzoyl-4-(4-chloro-2,3,5,6-tetrafluorophenyl)piperazine is commonly used as a research tool in the study of various biological processes. It has been shown to have potential applications in the fields of neuroscience, pharmacology, and medicinal chemistry. Specifically, this compound has been used to study the function of various neurotransmitter receptors, including the serotonin 5-HT1A receptor and the dopamine D2 receptor. It has also been used to investigate the mechanism of action of various drugs, including antipsychotics and antidepressants.

Mechanism of Action

The mechanism of action of 1-Benzoyl-4-(4-chloro-2,3,5,6-tetrafluorophenyl)piperazine is not well understood. However, it is believed to act as a partial agonist at the serotonin 5-HT1A receptor and as an antagonist at the dopamine D2 receptor. This compound has also been shown to have affinity for other neurotransmitter receptors, including the adrenergic α2 receptor and the histamine H1 receptor.
Biochemical and Physiological Effects:
1-Benzoyl-4-(4-chloro-2,3,5,6-tetrafluorophenyl)piperazine has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can modulate the activity of various neurotransmitter receptors, including the serotonin 5-HT1A receptor and the dopamine D2 receptor. In vivo studies have shown that this compound can affect various physiological processes, including locomotor activity and body temperature.

Advantages and Limitations for Lab Experiments

One advantage of using 1-Benzoyl-4-(4-chloro-2,3,5,6-tetrafluorophenyl)piperazine in lab experiments is its high potency and selectivity for various neurotransmitter receptors. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using this compound is its potential toxicity and side effects, which can vary depending on the dose and route of administration.

Future Directions

There are several future directions for the research of 1-Benzoyl-4-(4-chloro-2,3,5,6-tetrafluorophenyl)piperazine. One potential area of research is the development of new drugs that target specific neurotransmitter receptors, based on the structure and activity of this compound. Another area of research is the investigation of the molecular mechanisms underlying the biochemical and physiological effects of this compound. Additionally, this compound could be used as a tool to study the function of various neurotransmitter receptors in different disease states, such as schizophrenia and depression.
In conclusion, 1-Benzoyl-4-(4-chloro-2,3,5,6-tetrafluorophenyl)piperazine is a compound that has potential applications in various fields of research. Its synthesis method is relatively simple and it has been shown to have high potency and selectivity for various neurotransmitter receptors. While its mechanism of action is not well understood, it has been shown to have a variety of biochemical and physiological effects. Further research is needed to fully understand the potential applications and limitations of this compound.

Synthesis Methods

The synthesis of 1-Benzoyl-4-(4-chloro-2,3,5,6-tetrafluorophenyl)piperazine involves the reaction of 1-benzoylpiperazine with 4-chloro-2,3,5,6-tetrafluorobenzene in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in a solvent such as ethanol or methanol. The yield of the product can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and catalyst concentration.

properties

Molecular Formula

C17H13ClF4N2O

Molecular Weight

372.7 g/mol

IUPAC Name

[4-(4-chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]-phenylmethanone

InChI

InChI=1S/C17H13ClF4N2O/c18-11-12(19)14(21)16(15(22)13(11)20)23-6-8-24(9-7-23)17(25)10-4-2-1-3-5-10/h1-5H,6-9H2

InChI Key

SICVUUTWSBVUEJ-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=C(C(=C(C(=C2F)F)Cl)F)F)C(=O)C3=CC=CC=C3

Canonical SMILES

C1CN(CCN1C2=C(C(=C(C(=C2F)F)Cl)F)F)C(=O)C3=CC=CC=C3

Origin of Product

United States

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